molecular formula C13H17N3O4S B3606281 N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide

N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide

Cat. No. B3606281
M. Wt: 311.36 g/mol
InChI Key: XPAZDNGTFKILAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide is not fully understood. However, it is believed that N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and inflammatory cells.
Biochemical and Physiological Effects:
N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide has been shown to induce apoptosis (cell death) and inhibit cell cycle progression. Inflammatory cells, such as macrophages and T-cells, are also affected by N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide, which leads to a reduction in the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide has several advantages and limitations for use in lab experiments. One of the primary advantages is its high potency, which allows for the use of lower concentrations of the compound in experiments. Additionally, N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide has a relatively long half-life, which allows for sustained inhibition of target enzymes and pathways. However, N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide also has limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide. One area of research is the development of new analogs of N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide with improved potency and selectivity. Additionally, the use of N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide in combination with other drugs for the treatment of cancer and inflammatory diseases is also an area of interest. Finally, the development of new delivery methods for N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide, such as nanoparticles and liposomes, could improve the efficacy and safety of the compound in vivo.
In conclusion, N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide is a promising chemical compound with potential applications in various fields of scientific research. Its synthesis method has been extensively studied and optimized, and its mechanism of action and biochemical and physiological effects have been well-characterized. Despite its limitations, N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide offers several advantages for use in lab experiments, and its future directions in research hold great promise for the development of new drugs and therapies.

Scientific Research Applications

N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide has shown promising applications in various fields of scientific research. One of the primary research areas is the development of new drugs for the treatment of cancer. N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-[(2-methoxy-5-nitrophenyl)carbamothioyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-13(2,3)11(17)15-12(21)14-9-7-8(16(18)19)5-6-10(9)20-4/h5-7H,1-4H3,(H2,14,15,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAZDNGTFKILAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide
Reactant of Route 3
Reactant of Route 3
N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide
Reactant of Route 4
Reactant of Route 4
N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide
Reactant of Route 5
Reactant of Route 5
N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide
Reactant of Route 6
Reactant of Route 6
N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.